molecular formula C24H25N3O2S B10950925 (5Z)-5-[4-(benzyloxy)benzylidene]-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-[4-(benzyloxy)benzylidene]-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B10950925
M. Wt: 419.5 g/mol
InChI Key: LZSNSASNUUTPQZ-JCMHNJIXSA-N
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Description

5-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1,3-THIAZOL-4-ONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1,3-THIAZOL-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Construction of the pyrrolo[1,2-a]pyrazine core: This involves the condensation of a suitable diamine with a diketone, followed by cyclization.

    Introduction of the benzylidene group: This step typically involves a condensation reaction between the aldehyde and the corresponding amine.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1,3-THIAZOL-4-ONE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 5-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings.

    Pyrrolo[1,2-a]pyrazine derivatives: Compounds with similar core structures.

    Benzylidene derivatives: Compounds with similar benzylidene groups.

Uniqueness

5-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1,3-THIAZOL-4-ONE is unique due to its combination of functional groups and the resulting properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H25N3O2S

Molecular Weight

419.5 g/mol

IUPAC Name

(5Z)-2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C24H25N3O2S/c28-23-22(30-24(25-23)27-14-13-26-12-4-7-20(26)16-27)15-18-8-10-21(11-9-18)29-17-19-5-2-1-3-6-19/h1-3,5-6,8-11,15,20H,4,7,12-14,16-17H2/b22-15-

InChI Key

LZSNSASNUUTPQZ-JCMHNJIXSA-N

Isomeric SMILES

C1CC2CN(CCN2C1)C3=NC(=O)/C(=C/C4=CC=C(C=C4)OCC5=CC=CC=C5)/S3

Canonical SMILES

C1CC2CN(CCN2C1)C3=NC(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)S3

Origin of Product

United States

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